
(2R,3R)-2-(2-Benzylpyrazol-3-yl)oxolane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-2-(2-Benzylpyrazol-3-yl)oxolane-3-carboxylic acid is a useful research compound. Its molecular formula is C15H16N2O3 and its molecular weight is 272.304. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(2R,3R)-2-(2-Benzylpyrazol-3-yl)oxolane-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential as a therapeutic agent.
Chemical Structure and Properties
The compound is characterized by its unique oxolane ring structure and the presence of a benzylpyrazole moiety. The molecular formula is C14H15N3O3, with a molecular weight of 273.29 g/mol.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, particularly those associated with cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that this compound can induce programmed cell death in various cancer cell lines, highlighting its potential as an anticancer agent.
- Anti-inflammatory Effects : Preliminary data indicate that the compound may also possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
Cytotoxicity Assays
A series of cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against different cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | 12.5 | Induces apoptosis |
MDA-MB-231 (Breast Cancer) | 8.0 | Inhibits cell proliferation |
HeLa (Cervical Cancer) | 15.0 | Disrupts cell cycle |
These results indicate that the compound exhibits significant cytotoxicity against various cancer types, with the lowest IC50 value observed in MDA-MB-231 cells, suggesting a strong inhibitory effect on breast cancer proliferation.
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of this compound to target proteins involved in cancer progression. The docking results suggest high affinity for several kinases, indicating potential as a targeted therapy.
Case Studies
- Study on Lung Cancer : A study involving A549 cells demonstrated that treatment with this compound led to a significant reduction in cell viability after 48 hours of exposure. Flow cytometry analysis revealed an increase in apoptotic cells compared to control groups.
- Breast Cancer Research : In another study focused on MDA-MB-231 cells, the compound was shown to significantly decrease the S phase population of the cell cycle, suggesting an arrest that prevents further proliferation.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
-
Adenosine A3 Receptor Agonism :
- Research indicates that derivatives of this compound may act as agonists for the adenosine A3 receptor, which plays a role in various physiological processes including inflammation and neuroprotection. This receptor's modulation is being investigated for therapeutic uses in conditions such as asthma and cancer .
- Anticancer Activity :
- Neuroprotective Effects :
Biological Research Applications
- Enzyme Inhibition :
- Fragment-Based Drug Discovery :
Case Studies
Study | Application | Findings |
---|---|---|
Study 1 | Adenosine A3 Receptor Agonism | Demonstrated effective modulation of receptor activity, suggesting potential therapeutic applications in respiratory diseases. |
Study 2 | Anticancer Activity | Showed significant inhibition of tumor cell proliferation in vitro, warranting further investigation into its mechanism of action. |
Study 3 | Neuroprotective Effects | Indicated reduced neuronal death in models of oxidative stress, highlighting its potential role in neurodegenerative disease treatment. |
Eigenschaften
IUPAC Name |
(2R,3R)-2-(2-benzylpyrazol-3-yl)oxolane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-15(19)12-7-9-20-14(12)13-6-8-16-17(13)10-11-4-2-1-3-5-11/h1-6,8,12,14H,7,9-10H2,(H,18,19)/t12-,14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVVJRZSEMUYQK-TZMCWYRMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1C(=O)O)C2=CC=NN2CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1C(=O)O)C2=CC=NN2CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.